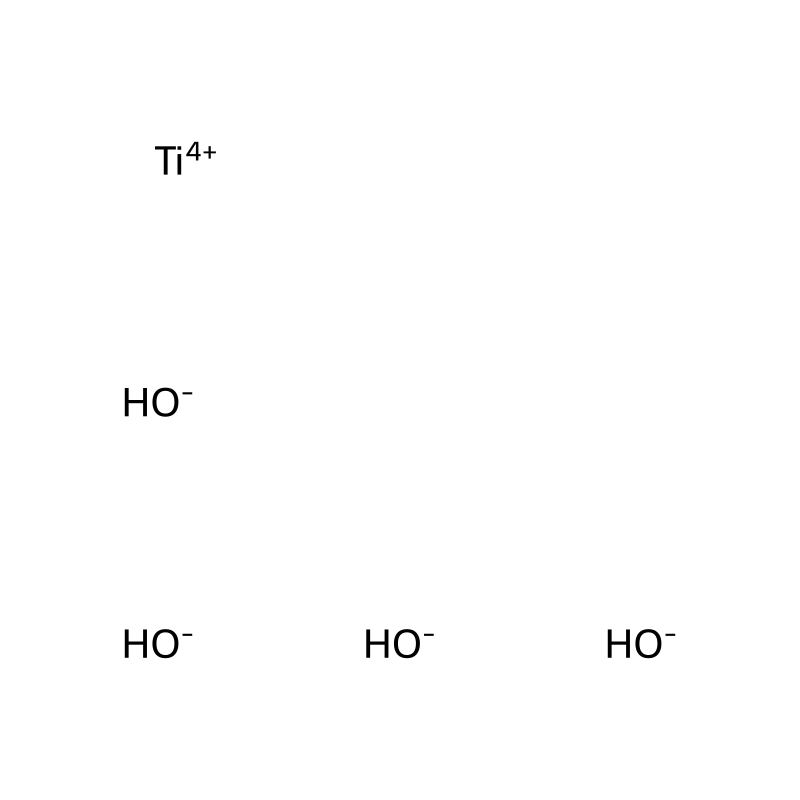

Titanium hydroxide

H4O4Ti

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H4O4Ti

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Titanium hydroxide (CAS 12651-23-9), often represented as Ti(OH)4 or orthotitanic acid, is an amorphous, highly hydroxylated inorganic compound utilized primarily as an advanced precursor and a functional chemisorbent[1]. Unlike fully calcined titanium dioxide (TiO2), which features a highly crystalline and relatively inert surface, Ti(OH)4 is characterized by a dense network of reactive surface hydroxyl groups. In industrial procurement, this compound is highly valued for two distinct pathways: as a stable, halogen-free titanium source for low-temperature sol-gel nanomaterial synthesis, and as a high-capacity ion-exchange material for aqueous remediation workflows [2]. Its solid-state stability and lack of corrosive outgassing make it a preferred alternative to volatile liquid titanium halides in sensitive manufacturing environments.

Procurement teams often attempt to substitute Ti(OH)4 with bulk titanium dioxide (TiO2) to reduce costs, or with titanium tetrachloride (TiCl4) for precursor workflows, but both substitutions fail for critical process reasons. Bulk TiO2 lacks the necessary surface hydroxyl density required for effective ion exchange, rendering it functionally inert for targeted anion adsorption applications like defluoridation [1]. Conversely, while TiCl4 is a standard titanium precursor, it is a highly volatile and corrosive liquid that violently hydrolyzes upon contact with ambient moisture, releasing toxic hydrogen chloride (HCl) gas [2]. Substituting Ti(OH)4 with TiCl4 forces facilities to invest heavily in inert-atmosphere handling and acid-scrubbing infrastructure, whereas Ti(OH)4 provides a stable, solid-state, halogen-free pathway to high-purity titanium nanostructures.

References

- [1] Zhang, Y., et al. 'Fe-Ti oxide nano-adsorbent synthesized by co-precipitation for fluoride removal from drinking water.' Department of Chemical Engineering, Tsinghua University (2011).

- [2] Agency for Toxic Substances and Disease Registry (ATSDR). 'Titanium Tetrachloride ToxFAQs.' Centers for Disease Control and Prevention (CDC).

Anion Exchange Superiority: Fluoride Adsorption Capacity vs. Calcined TiO2

In environmental remediation workflows, the density of surface hydroxyl groups dictates anion exchange efficiency. While highly crystalline TiO2 exhibits negligible fluoride adsorption, amorphous Ti(OH)4 demonstrates exceptional chemisorption capabilities[1]. Quantitative studies indicate that Ti(OH)4 achieves a saturated Langmuir adsorption capacity of approximately 62.1 mg/g for fluoride ions at near-neutral pH. This performance is driven by direct ion exchange between aqueous fluoride and abundant Ti-OH surface groups, a mechanism that is structurally impossible for fully calcined TiO2 due to its dehydrated lattice.

| Evidence Dimension | Saturated Langmuir adsorption capacity for fluoride |

| Target Compound Data | 62.1 mg/g (Ti(OH)4) |

| Comparator Or Baseline | ~0 mg/g (Calcined TiO2) |

| Quantified Difference | >60 mg/g absolute increase in capacity |

| Conditions | Aqueous solution, near-neutral pH (pH 6.5) |

Buyers sourcing materials for defluoridation or halogen remediation must procure the hydroxide form, as the calcined dioxide form is functionally inert for this application.

Process Safety and Byproduct Elimination vs. Titanium Halides

When selecting a titanium precursor for sol-gel or co-precipitation syntheses, handling requirements heavily influence procurement and infrastructure costs. Titanium tetrachloride (TiCl4) undergoes violent exothermic hydrolysis upon contact with ambient moisture, releasing large volumes of corrosive hydrogen chloride (HCl) gas [1]. In contrast, Ti(OH)4 is a stable, solid-state precursor that does not generate toxic or corrosive gaseous byproducts during ambient handling or subsequent thermal dehydration to TiO2. This eliminates the need for extreme moisture-exclusion infrastructure and acid-scrubbing systems during the initial stages of materials synthesis.

| Evidence Dimension | Hydrolysis byproduct generation |

| Target Compound Data | Water (H2O) vapor upon thermal dehydration |

| Comparator Or Baseline | Corrosive hydrogen chloride (HCl) gas (from TiCl4) |

| Quantified Difference | 100% elimination of corrosive halogenated emissions |

| Conditions | Ambient handling and thermal processing |

Procuring Ti(OH)4 drastically reduces capital expenditure associated with inert-gas handling and corrosive exhaust scrubbing required for liquid titanium halides.

Regeneration Stability in Electrosorption Workflows vs. Traditional Composites

For continuous industrial water treatment, adsorbent lifespan is a critical procurement metric. When Ti(OH)4 is loaded onto activated carbon for electrically enhanced fluoride removal, it demonstrates remarkable cyclic stability [1]. Under an applied voltage (+1.2 V for adsorption, -1.6 V for regeneration), the Ti(OH)4 system maintains virtually its full adsorption capacity across multiple cycles. In contrast, traditional composite adsorbents typically suffer rapid degradation under similar cyclic stress, with capacity dropping from 17.6 mg/g to 10.34 mg/g after just six cycles.

| Evidence Dimension | Adsorption capacity retention after 5-6 regeneration cycles |

| Target Compound Data | ~100% capacity retention (Ti(OH)4 system) |

| Comparator Or Baseline | ~59% capacity retention (traditional composite adsorbents) |

| Quantified Difference | ~41% improvement in cyclic capacity retention |

| Conditions | Electrosorption at +1.2 V, regeneration at -1.6 V |

High cyclic stability directly reduces the frequency and operational cost of adsorbent replacement in continuous-flow industrial water treatment facilities.

Co-precipitation Efficacy for Uranium and Heavy Metals vs. Inert Substrates

Ti(OH)4 serves as a highly effective active phase when incorporated into low-cost substrates like kaolinite for heavy metal remediation [1]. Untreated kaolinite shows zero loading capacity for uranium ions. However, when thermally activated and incorporated with Ti(OH)4, the resulting composite achieves a massive uranium loading capacity of 160 mg/g at pH 5. The endothermic adsorption process is further enhanced at higher temperatures, reaching 205 mg/g at 60 °C. This demonstrates the critical role of the Ti(OH)4 active phase in functionalizing otherwise inert bulk minerals.

| Evidence Dimension | Uranium (U6+) loading capacity |

| Target Compound Data | 160 mg/g (Ti(OH)4-kaolinite composite) |

| Comparator Or Baseline | 0 mg/g (Untreated kaolinite baseline) |

| Quantified Difference | 160 mg/g absolute increase in loading capacity |

| Conditions | Aqueous solution, pH 5, 20 min shaking time |

For environmental engineering firms, Ti(OH)4 is a necessary active ingredient to transform low-cost bulk minerals into high-value, high-capacity heavy metal adsorbents.

Halogen and Heavy Metal Water Remediation

Ti(OH)4 is the optimal choice for defluoridation and uranium extraction systems, where its high density of surface hydroxyl groups drives ion-exchange mechanisms that calcined TiO2 cannot perform [1].

Halogen-Free Nanomaterial Synthesis

Ideal for sol-gel and hydrothermal production of high-purity anatase or rutile TiO2 nanoparticles where the corrosive HCl byproducts of TiCl4 must be avoided to protect sensitive equipment or biological templates [2].

Electrosorption Electrodes for Continuous Flow Systems

Suitable for loading onto activated carbon to create highly stable, regenerable electrodes for continuous water purification, leveraging its ~100% cyclic capacity retention under applied voltages [1].

Surface-Functionalized Catalyst Supports

Used as a precursor to create mixed-metal oxides via co-precipitation, where the hydroxyl-rich surface of Ti(OH)4 allows for precise stoichiometric control and high surface area functionalization before final calcination [3].

References

- [1] Zhao, X., et al. 'Electrically enhanced adsorption and green regeneration for fluoride removal using Ti(OH)4-loaded activated carbon electrodes.' Tsinghua University.

- [2] Agency for Toxic Substances and Disease Registry (ATSDR). 'Titanium Tetrachloride ToxFAQs.' Centers for Disease Control and Prevention (CDC).

- [3] El-Maghrabi, H. H., et al. 'Thermal activation of kaolinite titanium hydroxide composite for uranium adsorption from aqueous solutions.' CABI Digital Library (2022).